tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-pyridin-4-ylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-4-6-14-7-5-10/h4-7,11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZFUXASNYHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the use of tert-butyl chloroformate as a protecting group for the azetidine nitrogen. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields pyridine N-oxide derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is investigated as a potential lead in the design of new pharmaceuticals targeting various diseases, particularly cancers and viral infections. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific molecular targets.
Anticancer Properties
Research indicates that compounds similar to tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate exhibit notable anticancer properties. For instance, studies have shown significant inhibitory effects on cancer cell proliferation, particularly in aggressive models such as triple-negative breast cancer (TNBC). One study reported an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, highlighting its potential as an anticancer agent .
Biological Research
Biological Activity
The compound serves as a valuable probe for studying the interactions of azetidine-containing molecules with biological targets. Its azetidine ring and pyridine substituent are critical for modulating enzyme activities and receptor interactions, which can lead to alterations in cellular signaling pathways.
Mechanism of Action
The mechanism of action involves the interaction of the compound with various molecular targets through its functional groups. These interactions can influence the activity of enzymes or receptors, potentially leading to therapeutic effects .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
| Reaction Type | Common Reagents | Conditions | Major Products Formed |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic/Basic | Carboxylic acids/Ketones |
| Reduction | Lithium aluminum hydride | Anhydrous solvents | Alcohols/Amines |
| Substitution | Sodium methoxide | Polar aprotic solvents | Substituted pyridine derivatives |
Industrial Applications
Material Development
Beyond its pharmaceutical applications, this compound can be employed in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may confer desirable characteristics to these materials.
Case Study 1: Anticancer Activity
In a study examining the efficacy of azetidine derivatives against cancer cell lines, this compound demonstrated potent inhibitory effects on TNBC cells. The compound's ability to induce apoptosis was attributed to its interaction with specific cellular pathways .
Case Study 2: Synthesis and Modifications
A synthetic route involving this compound was explored to create derivatives with enhanced biological activity. Modifications at the azetidine ring led to compounds with improved binding affinities to targeted receptors .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, leading to the modulation of their activity. Additionally, the pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between "tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate" and related compounds are outlined below. Key factors include ring size, substituent positions, heteroatom composition, and associated hazards.
Table 1: Structural and Functional Comparison
Key Findings:
Ring Size and Rigidity: Azetidine derivatives (4-membered rings) exhibit greater conformational rigidity than piperidine analogs (6-membered rings). This rigidity can enhance binding specificity in drug-receptor interactions . Piperidine-based compounds (e.g., tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are more prevalent in marketed drugs but may suffer from metabolic instability compared to azetidines .
Substituent Effects: Pyridine vs. Fluorine and Hydroxymethyl: Fluorinated azetidines (e.g., ) show enhanced bioavailability and metabolic resistance, while hydroxymethyl groups improve hydrophilicity .
Hazard Profiles: The pyrimidine-substituted azetidine has higher acute toxicity (H302) and skin irritation (H315) compared to other analogs, likely due to the electrophilic nature of pyrimidine. Amino-substituted piperidines (e.g., ) may pose risks related to reactive amine groups, though specific hazard data are absent in the evidence.
Synthetic Utility :
- Boc-protected azetidines are widely used as intermediates. For example, PharmaBlock’s fluorinated analogs are tailored for CNS drug candidates, while Indagoo’s pyrimidine derivative serves as a lab reagent.
Biological Activity
Tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with azetidine intermediates. Recent studies have emphasized efficient synthetic routes that yield high purity and yield of the compound. For instance, a method using acetonitrile as a solvent and DBU as a base has shown promising results in synthesizing related azetidine derivatives with good yields (up to 75%) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression. The compound has shown potential in modulating pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those associated with breast cancer (MDA-MB-231) and lung cancer models. The observed IC50 values indicate a potent effect on cancer cell proliferation, with some studies reporting values as low as 0.126 μM .
Mechanistic Insights
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis through caspase activation and modulation of p53 signaling pathways. Western blot analyses have shown increased levels of p53 and cleaved caspase-3 in treated cells, suggesting the activation of apoptotic pathways . Additionally, molecular docking studies indicate that the compound may bind effectively to key receptors involved in tumor growth regulation.
Case Studies
A notable case study evaluated the effects of this compound in vivo using a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results showed a significant reduction in metastatic nodules following treatment with the compound over a period of 30 days, indicating its potential as an effective therapeutic agent against metastasis .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | IC50 (μM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer Activity | 0.126 | MDA-MB-231 (Breast Cancer) | Induction of Apoptosis |
| Modulation of p53 Signaling | N/A | Various Cancer Cell Lines | Activation of Caspases |
| Inhibition of Metastasis | N/A | In Vivo Mouse Model | Reduction in Metastatic Nodules |
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Azetidine ring formation : Cyclization of precursors like 3-aminopropanol derivatives under Mitsunobu conditions or via nucleophilic substitution .
- Introduction of pyridin-4-yl group : Suzuki-Miyaura coupling or direct arylation using palladium catalysts .
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
- Optimization : Control temperature (0–25°C), use anhydrous solvents (THF, DCM), and monitor reaction progress via TLC or LC-MS. For reproducibility, maintain stoichiometric ratios (e.g., 1:1.2 for Boc₂O:azetidine intermediate) .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm azetidine ring conformation and Boc-group integrity. Key signals: δ ~1.4 ppm (Boc tert-butyl), δ ~3.5–4.5 ppm (azetidine CH₂) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (C₁₃H₂₀N₂O₂; calc. 260.15 g/mol).
- X-ray Crystallography : Use SHELXL for refinement. Mount crystals on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Resolve torsional angles to confirm pyridyl-azetidine spatial arrangement .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., tert-butanol).
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the azetidine ring in this compound?
- Methodological Answer :
- Steric Effects : The tert-butyl group hinders nucleophilic attack at the azetidine nitrogen, directing reactivity to the pyridin-4-yl substituent.
- Electronic Effects : Pyridin-4-yl’s electron-withdrawing nature increases azetidine ring strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). Quantify via DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?
- Methodological Answer :
- Batch Analysis : Compare ¹H NMR spectra for impurities (e.g., residual solvents or Boc-deprotected byproducts). Use preparative HPLC to isolate pure fractions .
- Crystallographic Validation : Recrystallize from hexane/EtOAc and re-run X-ray diffraction to confirm structural consistency. SHELXL’s R-factor (<5%) ensures reliability .
- Kinetic Studies : Monitor reaction intermediates via in-situ IR to identify side reactions (e.g., over-alkylation) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization :
| Step | Parameter | Optimal Condition |
|---|---|---|
| Boc Protection | Solvent | Anhydrous DCM |
| Coupling | Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Workup | Purification | Silica gel chromatography (EtOAc/hexane 1:3) |
- Scale-Up Adjustments : Use flow chemistry for Boc protection to enhance mixing and reduce side-product formation .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational models for this compound’s conformation?
- Methodological Answer :
- Crystal Packing Effects : Intermolecular forces in the solid state (e.g., hydrogen bonding) can distort azetidine ring geometry vs. gas-phase DFT models.
- Mitigation : Compare multiple crystal structures (CCDC database) and average torsional angles. Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
